molecular formula C15H19NO4 B129023 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 151838-62-9

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B129023
CAS No.: 151838-62-9
M. Wt: 277.31 g/mol
InChI Key: HFPVZPNLMJDJFB-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound that belongs to the class of tetrahydroisoquinolines. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl (Boc) group. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Mechanism of Action

Target of Action

The primary target of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is the amino group in organic synthesis . The compound is used as a protecting group for amines, which plays a significant role in peptide synthesis .

Mode of Action

The compound, also known as the BOC group, can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is known as amine protection . The BOC group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound operates in the biochemical pathway of peptide synthesis . It is used as a protecting group for amines, allowing for chemoselectivity in subsequent chemical reactions . The use of the BOC group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Result of Action

The primary result of the action of this compound is the protection of amines during peptide synthesis . This allows for the selective formation of bonds of interest, minimizing competing reactions with reactive functional groups . Some N-tert-butoxycarbonyl- (2 R)-arylthiazolidine- (4 R)-carboxylic acid derivatives have shown better antibacterial activities against certain bacterial strains .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH . For example, a method for high-temperature BOC deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . The ionic liquid demonstrated catalytic effect and had low viscosity and high thermal stability .

Chemical Reactions Analysis

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Similar compounds include other Boc-protected amines and carbamates. For example:

The uniqueness of 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid lies in its specific structure, which combines the tetrahydroisoquinoline core with the Boc-protected amine, making it particularly useful in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPVZPNLMJDJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370856
Record name 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151838-62-9
Record name 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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